![molecular formula C10H12F3N3 B13334837 1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
- 6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
- 1-isobutyl-1H-imidazo[1,2-b]pyrazole
Uniqueness
1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both the isobutyl and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. This combination of functional groups makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-(2-methylpropyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H12F3N3/c1-7(2)6-15-3-4-16-9(15)5-8(14-16)10(11,12)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZRVCEODAGCGTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)

![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
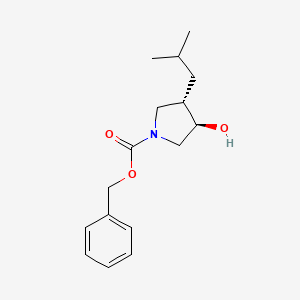
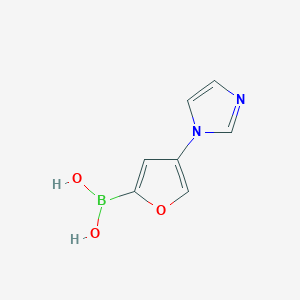
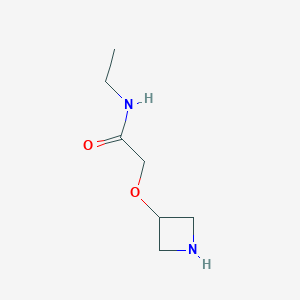
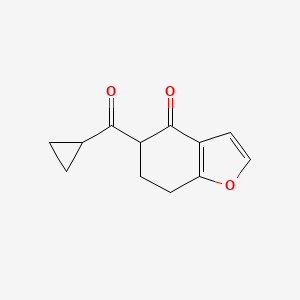
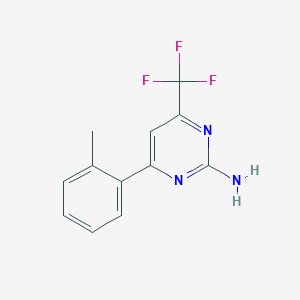
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)
